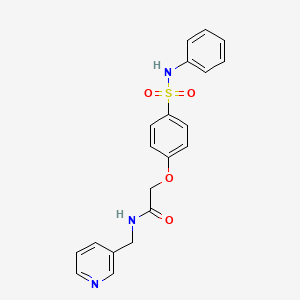![molecular formula C26H30N2O5S B7686787 N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as EPPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various applications, including as an inhibitor of protein-protein interactions and as a potential drug candidate for the treatment of cancer and other diseases.
作用機序
The mechanism of action of EPPBA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. EPPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways that are critical for cell growth and proliferation. By binding to the SH3 domain, EPPBA disrupts the interaction between Crk and its binding partners, which inhibits the downstream signaling pathways and ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPBA have been studied extensively in vitro and in vivo. In vitro studies have shown that EPPBA is a potent inhibitor of the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In vivo studies have shown that EPPBA has anti-tumor activity in animal models of cancer, and that it is well tolerated with minimal toxicity.
実験室実験の利点と制限
One of the major advantages of using EPPBA in lab experiments is its potency and specificity as an inhibitor of protein-protein interactions. EPPBA has been shown to be effective at inhibiting the growth and proliferation of cancer cells in vitro and in vivo, and it has the potential to be developed into a novel therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using EPPBA in lab experiments is its relatively high cost and limited availability, which may limit its use in large-scale studies.
将来の方向性
There are many future directions for research on EPPBA. One area of research is the development of more efficient and cost-effective synthesis methods for EPPBA, which would make it more accessible for large-scale studies. Another area of research is the optimization of EPPBA for use as a drug candidate, including the development of novel formulations and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of EPPBA and its potential use in the treatment of cancer and other diseases. Overall, EPPBA is a promising compound with many potential applications in scientific research and drug development.
合成法
The synthesis of EPPBA involves the reaction of 2-ethoxyaniline with 2-phenylethylamine, followed by the addition of benzenesulfonyl chloride. The resulting product is then treated with acetic anhydride to yield EPPBA. The synthesis of EPPBA has been optimized for high yields and purity, and the compound has been extensively characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
EPPBA has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is the use of EPPBA as an inhibitor of protein-protein interactions. EPPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways that are critical for cell growth and proliferation. By inhibiting the interaction between Crk and its binding partners, EPPBA has the potential to disrupt these signaling pathways and inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-32-24-14-13-22(19-25(24)33-2)15-17-27-26(29)20-28(18-16-21-9-5-3-6-10-21)34(30,31)23-11-7-4-8-12-23/h3-14,19H,15-18,20H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIJNHDCSKNFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
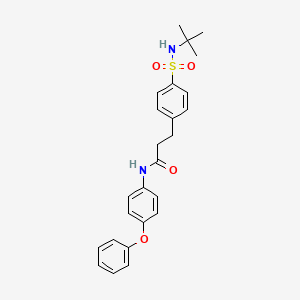
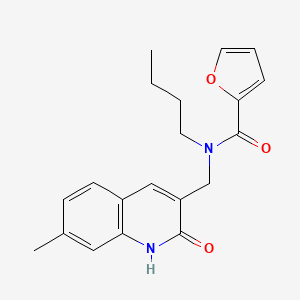
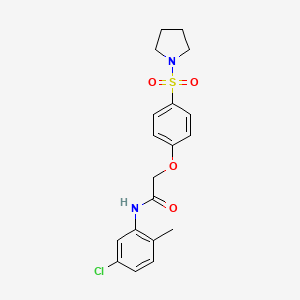
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)

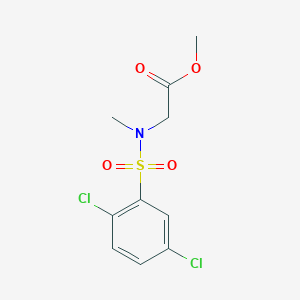
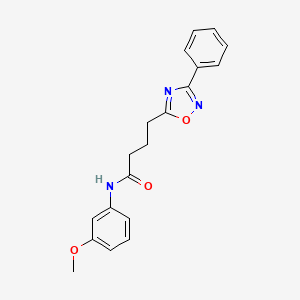
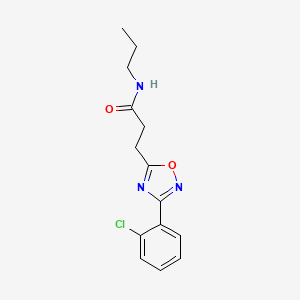

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
